molecular formula C14H22ClN5 B12228883 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12228883
M. Wt: 295.81 g/mol
InChI Key: WAUYOIKNLRHSGZ-UHFFFAOYSA-N
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Description

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound featuring a distinct structure with two pyrazole rings connected by a methanamine linker. One pyrazole is substituted with a cyclopentyl group, while the other is methyl-substituted and linked via a methylene bridge. This specific architecture places it within a class of pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery research. Pyrazole-containing compounds are extensively investigated for their potential as therapeutic agents. Scientific literature and patent databases indicate that structurally analogous molecules are explored for a variety of biological activities . These potential research applications often include modulation of enzymatic activity and receptor signaling pathways. The presence of multiple nitrogen atoms in the pyrazole rings provides potential hydrogen bonding sites, making this compound a valuable scaffold for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers utilize this compound to probe biological mechanisms and develop novel pharmacological tools. This product is intended for laboratory research purposes only. 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is strictly for use in controlled laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-18-7-6-13(17-18)10-15-8-12-9-16-19(11-12)14-4-2-3-5-14;/h6-7,9,11,14-15H,2-5,8,10H2,1H3;1H

InChI Key

WAUYOIKNLRHSGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Pathway

This method involves sequential alkylation and coupling reactions to assemble the target molecule:

  • Synthesis of 1-Cyclopentyl-4-(chloromethyl)-1H-pyrazole :
    • Reagents : 1-Cyclopentyl-1H-pyrazole, chloromethyl methyl ether, sodium hydride.
    • Conditions : Anhydrous DMF, 0–5°C, 2 hours.
    • Yield : ~85%.
  • Formation of the Amine Intermediate :
    • Reagents : (1-Methyl-1H-pyrazol-3-yl)methanamine, triethylamine.
    • Coupling : React with the chloromethyl intermediate in ethanol at 60°C for 6 hours.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine nucleophile displaces the chloride group. Steric hindrance from the cyclopentyl group necessitates elevated temperatures.

Reductive Amination Approach

An alternative route employs reductive amination to form the C–N bond:

  • Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde :
    • Oxidation : 1-Cyclopentyl-1H-pyrazole-4-methanol with MnO₂ in dichloromethane.
    • Yield : 91%.
  • Reductive Coupling :
    • Reagents : (1-Methyl-1H-pyrazol-3-yl)methanamine, sodium cyanoborohydride.
    • Conditions : Methanol, acetic acid, 24 hours at room temperature.
    • Yield : 78%.

Advantages :

  • Avoids harsh alkylating agents.
  • Higher functional group tolerance.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Reductive Amination
Reaction Time 8 hours 24 hours
Yield 72–85% 70–78%
Byproducts Minor halogenated impurities Trace aldehydes
Scalability Suitable for bulk synthesis Limited by borohydride cost
Key Reference

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitution but require strict moisture control.
  • Ethanol/water mixtures improve yields in reductive amination by stabilizing intermediates.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 30% in alkylation steps.
  • Microwave-assisted synthesis achieves 95% conversion in 1 hour for pyrazole ring formation.

Challenges and Mitigation

Challenge Solution
Moisture sensitivity Use of molecular sieves or inert atmospheres
Low amine nucleophilicity Employ Hünig’s base (DIPEA) as a proton sponge
Byproduct formation Gradient elution in chromatography (5–50% EtOAc/hexane)

Industrial-Scale Considerations

  • Continuous-flow reactors reduce processing time by 40% compared to batch methods.
  • Cost analysis : Nucleophilic substitution is more economical ($120/kg) than reductive amination ($190/kg) due to reagent costs.

Biological Activity

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS No. 1855952-97-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C14H22ClN5C_{14}H_{22}ClN_5 with a molecular weight of approximately 295.81 g/mol. It features a complex structure that includes two pyrazole rings, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study focusing on related pyrazole derivatives demonstrated significant apoptosis induction and cell cycle arrest in various cancer cell lines, suggesting that 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine may exhibit similar effects .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. For example, compounds with pyrazole scaffolds have shown to selectively inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Synthesis Methods

The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound under acidic conditions.
  • Cyclopentyl Group Attachment : The cyclopentyl moiety is introduced via alkylation reactions using cyclopentyl halides.
  • Methylation : Methylation of the pyrazole ring is performed to enhance biological activity.
  • Final Coupling Reaction : The final step involves coupling the two pyrazole derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Study ADemonstrated that similar pyrazole derivatives inhibited cancer cell growth by inducing apoptosis .
Study BInvestigated the selectivity and potency of related compounds against CDK9, revealing significant therapeutic potential .
Study CHighlighted the structural optimization of pyrazole compounds for enhanced bioavailability and reduced toxicity .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The presence of pyrazole rings in its structure suggests potential activity against various biological targets.

Case Study: Inhibition of CRBP1

Recent studies have explored the role of pyrazole derivatives, including 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, as inhibitors of Cellular Retinol-Binding Protein 1 (CRBP1). Dysregulation of retinoid metabolism linked to ocular diseases such as age-related macular degeneration has prompted research into nonretinoid inhibitors. These studies indicate that modifications to the pyrazole structure can enhance binding affinity and specificity towards CRBP1, suggesting therapeutic potential in treating retinal disorders .

Anticancer Research

The compound's unique structure allows it to interact with various cellular pathways, making it a candidate for anticancer drug development. Research has shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Selective CDK Inhibition

A recent study reported the discovery of small molecule inhibitors targeting CDK9, a kinase involved in MYC-dependent cancers. The structural modifications similar to those in 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine demonstrated enhanced potency and selectivity against CDK9 compared to other kinases, highlighting the potential of pyrazole-based compounds in cancer therapy .

Synthesis and Preparation Methods

The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves several key steps:

Synthetic Route Overview

StepDescription
1Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
2Introduction of the cyclopentyl group via nucleophilic substitution with a cyclopentyl halide.
3Methylation of the pyrazole rings using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

This multi-step synthetic route allows for the precise control over the molecular structure, enabling further functionalization for specific applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, synthesis yields, and physicochemical properties:

Key Observations :

  • Cyclopentyl vs.
  • Synthesis Challenges : Analogs with bulky substituents (e.g., 4-chlorobenzyl in 27e) exhibit lower yields (18% vs. 78% for 13av), suggesting steric hindrance impacts reaction efficiency .
  • Heterocycle Diversity : Replacement of pyrazole with pyrrole (as in ) alters electronic properties, which may affect binding affinity in receptor interactions.

Physicochemical and Spectroscopic Data

Table 2: NMR and Mass Spectrometry Profiles
Compound Name 1H NMR (δ, ppm) TOF ES+ MS (m/z) Purity (HPLC) Reference
Target Compound N/A N/A N/A N/A
tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-... (13av) 1.42 (s, 9H), 3.65 (d, J=5.2 Hz, 2H) 603.3 [M+H]+ >95%
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide (27e) 2.30–2.50 (m, 2H), 7.25 (s, 1H) 517.2 [M+H]+ >95%

Insights :

  • NMR Trends : Protons adjacent to pyrazole rings (e.g., methylene bridges) resonate between δ 3.6–4.0 ppm, consistent across analogs .
  • Mass Spectrometry : All analogs show clear [M+H]+ peaks, confirming molecular weights.
Table 3: Hazard and Toxicity Data
Compound Name GHS Classification Key Hazards Reference
Target Compound Not available Likely similar to pyrazole derivatives N/A
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine H302, H315, H319, H335 Acute toxicity, skin/eye irritation
1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine Not fully classified Potential respiratory irritation

Safety Notes:

  • Pyrazole derivatives often exhibit acute toxicity (oral LD50 ~300–2000 mg/kg) and irritancy, as seen in .
  • The cyclopentyl group may reduce volatility compared to smaller alkyl analogs, mitigating inhalation risks.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2 filters) for aerosolized particles .
  • Skin Protection : Inspect nitrile or neoprene gloves prior to use; dispose of contaminated gloves under fume hoods .
  • Environmental Control : Avoid drainage contamination due to unknown ecological toxicity .
  • First Aid : Immediate medical consultation is required for exposure; provide SDS to physicians .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR chemical shifts with reference data. For example, pyrazole ring protons typically resonate at δ 7.0–8.5 ppm, and cyclopentyl groups show multiplet signals near δ 1.5–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with calculated exact masses .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What synthetic strategies are optimal for improving the low yield (e.g., 17.9%) observed in copper-catalyzed coupling reactions?

  • Methodological Answer :

  • Catalyst Optimization : Replace CuBr with CuI or ligand-stabilized catalysts (e.g., phenanthroline) to enhance reactivity .
  • Solvent Screening : Test polar aprotic solvents like DMF or NMP, which may improve solubility of intermediates .
  • Temperature Gradients : Perform reactions under microwave irradiation (50–100°C) to reduce reaction time and byproduct formation .
  • Workup Refinement : Optimize extraction pH (e.g., HCl washes) and column chromatography gradients (e.g., EtOAc/hexane) .

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer :

  • Acute Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC50_{50} values .
  • Biodegradability Testing : Conduct OECD 301B (CO2_2 evolution) tests to assess persistence in aquatic systems .
  • Soil Mobility Studies : Perform column leaching experiments with varying soil pH (4–8) and organic matter content .

Q. What structural modifications could enhance the compound’s biological activity or physicochemical properties?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) to the pyrazole ring to modulate lipophilicity (LogP) .
  • Bioisosteric Replacement : Replace the cyclopentyl group with a morpholine ring to improve water solubility .
  • SAR Analysis : Compare IC50_{50} values of analogs in target assays (e.g., kinase inhibition) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Crystallization Validation : Recrystallize the compound from ethanol/water mixtures to confirm melting point consistency (e.g., 104–107°C) .
  • Cross-Platform NMR Calibration : Validate 1H^1H NMR spectra using deuterated DMSO vs. CDCl3_3, as solvent polarity affects chemical shifts .
  • Batch Reproducibility : Synthesize three independent batches and compare analytical data to rule out synthetic variability .

Experimental Design Considerations

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

  • Methodological Answer :

  • MTT Cytotoxicity Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Test against COX-2 or MAO-B using fluorogenic substrates (e.g., Amplex Red) .
  • Receptor Binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

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